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molecular formula C7H5BrF3NO B183920 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 126728-58-3

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B183920
M. Wt: 256.02 g/mol
InChI Key: JSYQQBQGDIUUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670307B2

Procedure details

Sodium hydride (18.6 g, 60%, 464 mmol) was introduced into DMF (500 ml) under nitrogen. Trifluoroethanol (32.2 ml, 443 mmol) was added dropwise at 10° C. After 1 hour, 2,5-dibromopyridine (100 g, 422 mmol) was added portionwise, and the mixture was stirred in a water bath for 24 hours at 20° C. It was then stirred with water and extracted with heptane/ethyl acetate 9:1. Distillation of the crude product (105 g) yielded 5-bromo-2-trifluoroethoxypyridine, 82.1 g (purity 93%), colorless fluid, b.p. 97-104° C. at 18 mbar.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].Br[C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=1>O>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([O:13][CH2:8][C:9]([F:12])([F:11])[F:10])=[N:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
32.2 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a water bath for 24 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with heptane/ethyl acetate 9:1
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product (105 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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